molecular formula C18H12FN3O4 B2857335 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251675-84-9

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2857335
CAS No.: 1251675-84-9
M. Wt: 353.309
InChI Key: RQWQUMDHLDLNJU-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. As a hybrid structure incorporating a benzofuro[3,2-d]pyrimidine core, it's an intriguing candidate for medicinal chemistry research due to its unique combination of functional groups.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically starts with the preparation of the benzofuro[3,2-d]pyrimidine scaffold, which can be achieved via multi-step synthesis involving cyclization reactions. Initial steps might include the condensation of appropriately substituted benzofurans with pyrimidine derivatives.

Industrial production methods: On an industrial scale, production would likely employ continuous flow chemistry to ensure high efficiency and yield. The final step usually involves the acylation reaction where N-(4-fluorophenyl)acetamide is introduced under controlled conditions, often involving acetic anhydride as a catalyst.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, primarily including nucleophilic substitution due to the presence of the acetamide group. Oxidation and reduction reactions are also possible, affecting the functional groups attached to the core structure.

Common reagents and conditions: Common reagents include acetic anhydride for acylation, and mild bases such as sodium carbonate for nucleophilic substitution. Standard reaction conditions might involve moderate temperatures (60-80°C) and inert atmospheres to prevent unwanted side reactions.

Major products formed: The reactions generally yield derivatives that retain the core benzofuro[3,2-d]pyrimidine structure but with various substitutions on the acetamide group or benzofuran rings.

Scientific Research Applications

In chemistry, this compound is valuable for studying reaction mechanisms and synthesis pathways due to its complex structure. In biology, it serves as a lead compound in drug discovery, particularly for targeting enzymes or receptors associated with specific diseases. The medicinal applications are prominent, with potential as an anti-inflammatory or anti-cancer agent. In the industry, it could be used as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The compound likely interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways. For example, it might inhibit particular enzymes or interfere with receptor binding, thereby modulating cellular activities and physiological responses.

Comparison with Similar Compounds

Comparing this compound with similar benzofuro[3,2-d]pyrimidine derivatives, its uniqueness lies in the 4-fluorophenylacetamide moiety, which imparts distinct physical and chemical properties. Other similar compounds might include 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide or derivatives with different substituents on the benzofuran or pyrimidine rings, each offering varied biological activities and synthesis challenges.

This compound’s intricate structure makes it not only fascinating for synthetic chemists but also a promising candidate in the quest for new therapeutic agents.

Properties

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)20-14(23)9-22-17(24)16-15(21-18(22)25)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWQUMDHLDLNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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